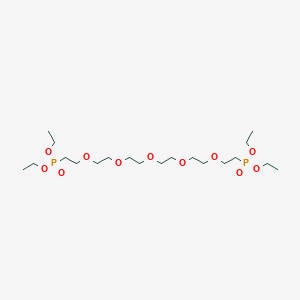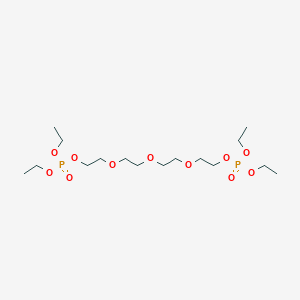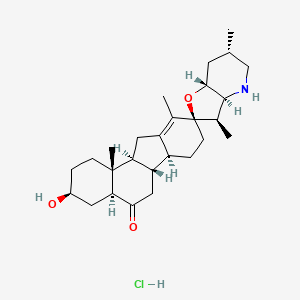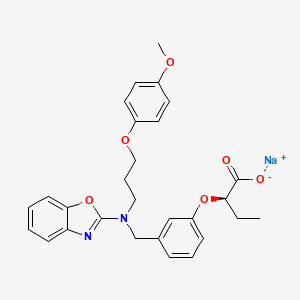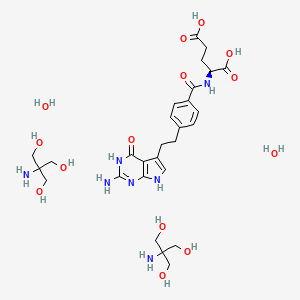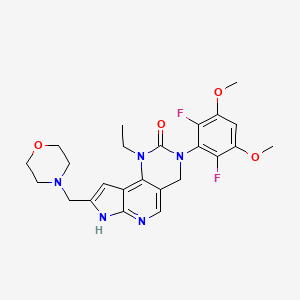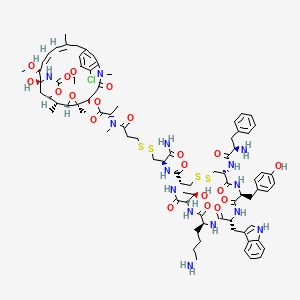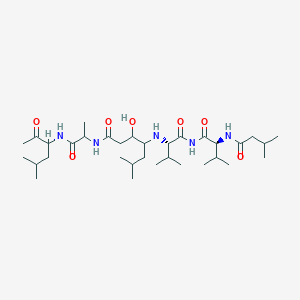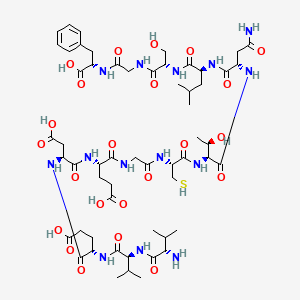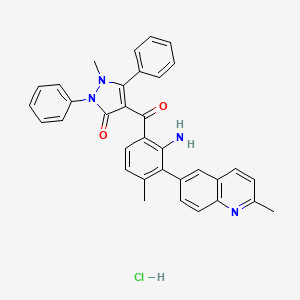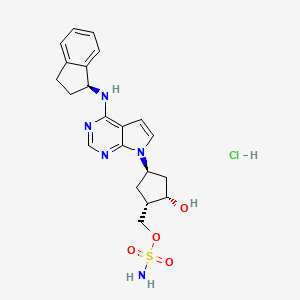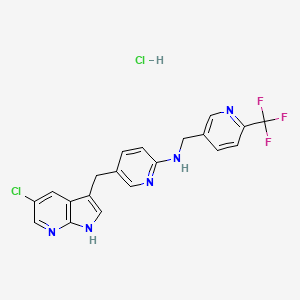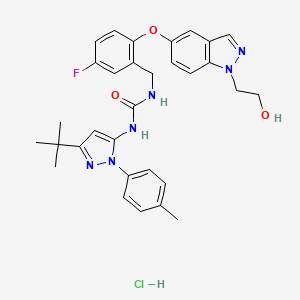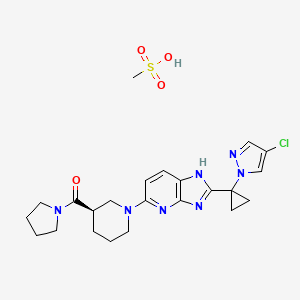
PF-06424439 Mesylate
Overview
Description
PF-06424439 is an orally bioavailable inhibitor of diacylglycerol acyltransferase 2 (DGAT-2; IC50 = 14 nM). It is selective for DGAT-2 over the related acyltransferases DGAT-1, MGAT-2, and MGAT-3 (IC50s = >50 μM). PF-06424439 (0.1-10 mg/kg) reduces plasma triglyceride levels in sucrose-fed rats in a dose-dependent manner. It also reduces plasma levels of cholesterol and triglycerides as well as hepatic triglycerides in LDL receptor knockout mice fed a high-fat, high-cholesterol diet when administered at a dose of 60 mg/kg per day.
PF-06424439 Mesylate is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).
Mechanism of Action
Target of Action
PF-06424439 Mesylate, also known as PF-06424439 (methanesulfonate), is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) . DGAT2 is an enzyme that plays a crucial role in the synthesis of triglycerides, the main constituents of body fat in humans and other animals .
Mode of Action
This compound interacts with DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate . It is a slowly reversible, time-dependent inhibitor , meaning that it binds to the enzyme and inhibits its activity over time, but can eventually be displaced, allowing the enzyme to regain its function.
Biochemical Pathways
By inhibiting DGAT2, this compound disrupts the final step in the triglyceride synthesis pathway . This results in a decrease in the production of triglycerides, which are the primary form of fat storage in the body. The downstream effects of this disruption can include a reduction in body fat and improvements in markers of metabolic health .
Pharmacokinetics
The pharmacokinetic properties of this compound include moderate clearance and a short half-life . These properties suggest that the compound is metabolized and eliminated from the body at a moderate rate.
Result of Action
The primary molecular effect of this compound’s action is the reduction of triglyceride synthesis due to DGAT2 inhibition . On a cellular level, this can lead to a decrease in lipid accumulation within cells . In animal models, this compound has been shown to reduce plasma triglyceride and cholesterol levels .
Biochemical Analysis
Biochemical Properties
PF-06424439 Mesylate interacts with DGAT2, an enzyme that catalyzes the final step of triglyceride synthesis . By inhibiting DGAT2, this compound can affect the balance of lipid droplet formation and catabolism, which is critical for maintaining energy metabolism in cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been used to study its effects on cell mortality and lipid synthesis in epithelial colon cells and colorectal cancer stem cells . It has also been used to study its inhibitory effects on neutral lipid synthesis in HT-1080 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of DGAT2 . This inhibition is slowly reversible and time-dependent, and it occurs in a noncompetitive mode with respect to the acyl-CoA substrate .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce hepatic lipid levels in dyslipidemic rats
Metabolic Pathways
This compound is involved in the metabolic pathway of triglyceride synthesis, where it interacts with the enzyme DGAT2
Properties
IUPAC Name |
[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTFDNQQOJUJFL-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


